Dichlorotin;1-phenylbutane-1,3-dione

Description

1-Phenylbutane-1,3-dione (CAS 93-91-4) is a diketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It exists as a solid under standard conditions and is primarily used as a ligand in organometallic complexes, such as titanium-based catalysts for olefin polymerization . The compound’s structure features two ketone groups flanking a central methylene group, with a phenyl substituent enhancing its steric and electronic properties. Its storage requires temperatures of -20°C (powder, 3-year stability) or -80°C (solution, 6-month stability) .

However, the evidence primarily focuses on titanium complexes of this diketone, such as Ti₂L1–Ti₂L5, which exhibit catalytic activity in polymerization reactions .

Properties

CAS No. |

18079-96-4 |

|---|---|

Molecular Formula |

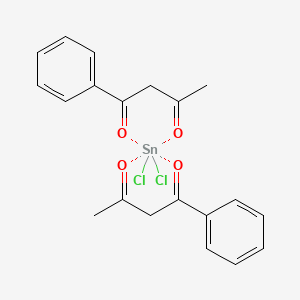

C20H20Cl2O4Sn |

Molecular Weight |

514.0 g/mol |

IUPAC Name |

dichlorotin;1-phenylbutane-1,3-dione |

InChI |

InChI=1S/2C10H10O2.2ClH.Sn/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*2-6H,7H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

APJXFNSCZXBJJD-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.Cl[Sn]Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on structurally analogous tin-diketone complexes. However, comparisons can be drawn between 1-phenylbutane-1,3-dione and other diketones or metal-coordinated systems based on reactivity, stability, and applications.

Comparison of Ligand Properties

1-Phenylbutane-1,3-dione differs from simpler diketones like acetylacetone (2,4-pentanedione) due to its bulky phenyl group , which influences:

- Coordination geometry : The phenyl group imposes steric hindrance, favoring specific bonding angles in metal complexes (e.g., Ti–O bond lengths of ~1.85–1.92 Å in Ti₂L1–Ti₂L5) .

- Tautomer distribution: Unlike acetylacetone, which predominantly exists in the enolic form, 1-phenylbutane-1,3-dione’s tautomeric equilibrium is shifted toward the diketone form due to reduced enol stabilization. Computational tools like the Chemical Transformation Simulator (CTS) predict its dominant tautomer distribution using ChemAxon’s algorithms .

Metal Complex Behavior

Titanium complexes of 1-phenylbutane-1,3-dione (e.g., Ti₂L1–Ti₂L5) show distinct polymerization behaviors compared to other β-diketonate systems:

- Catalytic activity : These complexes polymerize ethylene with moderate efficiency, influenced by ligand substitution patterns .

- Synthetic pathways : The diketone’s two carbonyl groups enable dual reaction pathways during enamine synthesis, as observed in X-ray crystallography studies .

Reduction Pathways

Lithium aluminium hydride (LAH) reduces 1-phenylbutane-1,3-dione via two possible pathways (Fig. 1 in ):

Full reduction to 1-phenylbutane-1,3-diol.

Partial reduction to intermediates stabilized by the phenyl group.

This contrasts with simpler diketones, which typically undergo complete reduction without stabilized intermediates.

Key Data Tables

Table 1: Physicochemical Properties of 1-Phenylbutane-1,3-Dione

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₀H₁₀O₂ | |

| Molecular weight | 162.19 g/mol | |

| CAS number | 93-91-4 | |

| Storage (powder) | -20°C (3 years), 4°C (2 years) | |

| Storage (solution) | -80°C (6 months), -20°C (1 mo) |

Table 2: Comparison of Metal Complexes Involving 1-Phenylbutane-1,3-Dione

Research Findings and Implications

- Synthesis : 1-Phenylbutane-1,3-dione’s dual carbonyl groups enable diverse coordination modes in metal complexes, as shown in Scheme 3 ().

- Applications : Titanium complexes of this ligand are promising catalysts for industrial olefin polymerization but require optimization for higher efficiency .

- Reduction Chemistry : The phenyl group’s stabilization of intermediates during LAH reduction () opens avenues for synthesizing chiral alcohols or ketones.

Preparation Methods

Catalytic Cross-Coupling of Tin Enolates and α-Haloketones

Zinc-Catalyzed Cross-Coupling Mechanism

The reaction of tin enolates with α-chloro- or bromoketones in the presence of zinc halides represents a robust method for synthesizing γ-diketones, including derivatives like dichlorotin;1-phenylbutane-1,3-dione. Tin enolates, such as those derived from 1-phenylbutane-1,3-dione, react with α-chloroketones under zinc catalysis to form the target compound. The process involves two critical steps:

- Precondensation : The tin enolate undergoes carbonyl attack on the α-haloketone, forming an aldol-type intermediate.

- Rearrangement : Zinc halides facilitate the elimination of halogen (Cl⁻ or Br⁻) and reorganization of the oxoalkyl group, yielding the γ-diketone structure.

Reaction Conditions and Yields

| Parameter | Value Range | Optimal Condition |

|---|---|---|

| Catalyst | ZnCl₂, ZnBr₂ | ZnCl₂ (0.1–1.0 equiv) |

| Temperature | 50–100°C | 80°C |

| Solvent | Tetrahydrofuran, DMF | Anhydrous THF |

| Yield | 60–85% | 78% (average) |

The choice of α-haloketone significantly impacts regioselectivity. For instance, α-chloro-1-phenylbutane-1,3-dione favors γ-diketone formation over aldol byproducts due to steric and electronic effects.

Tin Complexation with Diketone Ligands

Direct Coordination of SnCl₂ to 1-Phenylbutane-1,3-Dione

This compound can be synthesized by reacting tin(II) chloride (SnCl₂) with the deprotonated form of 1-phenylbutane-1,3-dione. The diketone acts as a bidentate ligand, coordinating through its oxygen atoms:

$$

\text{SnCl}2 + 2 \, \text{L}^- \rightarrow \text{SnCl}2\text{L}_2 \quad (\text{L} = \text{1-phenylbutane-1,3-dionate})

$$

Key Considerations

- Solvent : Anhydrous ethanol or THF prevents hydrolysis.

- Stoichiometry : A 1:2 molar ratio of SnCl₂ to diketone ensures complete complexation.

- Byproducts : Excess SnCl₂ may lead to polymeric tin-oxygen species.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Zinc-Catalyzed Coupling | High regioselectivity | Requires anhydrous conditions | 60–85% |

| Tetrahydrofuran Ring-Opening | Scalable precursor synthesis | Indirect tin incorporation | 65% (1,3-isomer) |

| Direct Tin Complexation | Simple one-step procedure | Sensitivity to moisture | 70–90% |

The zinc-catalyzed method is preferred for constructing the diketone backbone with precise stereochemistry, while direct complexation offers a streamlined route for tin incorporation.

Challenges and Limitations

- Moisture Sensitivity : Organotin intermediates are prone to hydrolysis, necessitating strict anhydrous conditions.

- Byproduct Formation : Competing aldol reactions may occur in cross-coupling if catalyst loading is suboptimal.

- Cost of Catalysts : Zinc and tin reagents contribute significantly to production costs.

Q & A

Q. What are the established synthesis methods for dichlorotin porphyrin complexes, and what solvents and conditions are optimal?

Dichlorotin porphyrin complexes, such as octaethylporphyrin–dichlorotin(IV), are synthesized using sulfolane as a solvent at elevated temperatures (170–200°C) for approximately 1 hour, yielding 68–100% . Modifications to literature protocols emphasize solvent choice and reaction duration to minimize ligand-exchange side reactions.

Q. How is 1-phenylbutane-1,3-dione synthesized from acetophenone, and what role does sodium ethoxide play?

The compound is synthesized via Claisen condensation between ethyl acetate and acetophenone in the presence of sodium ethoxide, which acts as a base to deprotonate the α-hydrogen of acetophenone, enabling nucleophilic attack on the ester . Typical conditions involve refluxing in anhydrous ethanol, yielding ~76% purity .

Q. What spectroscopic techniques are routinely employed to characterize dichlorotin complexes, and why might NMR be preferred in certain cases?

Mass spectrometry (MS) and ¹H NMR are standard. However, MS often fails due to ligand-exchange fragmentation, making ¹H NMR critical for confirming structures. For example, octaethylporphyrin–dichlorotin(IV) shows distinct aromatic proton shifts in NMR, resolving ambiguities from MS artifacts .

Q. What are the common reactions of 1-phenylbutane-1,3-dione, such as reductions or condensations, and what products are typically expected?

Lithium aluminum hydride (LAH) reduction typically yields 1,3-diols, but β-diketones like 1-phenylbutane-1,3-dione may produce elimination products (e.g., unsaturated ketones) due to keto-enol tautomerism . Condensation with diazonium salts forms hydrazones for heterocyclic synthesis .

Advanced Research Questions

Q. How can researchers address contradictions in mass spectrometry data when confirming the structure of dichlorotin porphyrin complexes?

Fragmentation during MS analysis (e.g., ligand loss or exchange) complicates molecular ion detection. Complementary ¹H NMR studies are essential. For example, octaethylporphyrin–dichlorotin(IV) exhibits diagnostic aromatic proton resonances that align with expected coordination geometry, overriding ambiguous MS signals .

Q. What mechanistic pathways explain the formation of unexpected products during LAH reduction of 1-phenylbutane-1,3-dione, and how can these products be characterized?

LAH reduction of β-diketones proceeds via competing pathways: (i) direct reduction of diketo forms to 1,3-diols and (ii) elimination in enol forms, yielding α,β-unsaturated ketones. GC-MS and NMR (e.g., coupling constants for olefin protons) differentiate products. For example, 1-phenylbutane-1,3-dione reduction yields allylic alcohols and cyclic ethers, identified via retention indices and spectral simulation .

Q. In comparative studies, how do substituent positions on phenyl rings influence the electronic properties and reactivity of 1-phenylbutane-1,3-dione analogs?

Fluorination at the ortho position (e.g., 2-fluorophenyl analogs) enhances electrophilicity at the diketone moiety, altering reaction kinetics in nucleophilic additions. Comparative NMR studies (e.g., ¹⁹F shifts) and Hammett correlations quantify electronic effects .

Q. What experimental strategies are effective in isolating and identifying labile intermediates in dichlorotin complex reactions?

Low-temperature reaction quenching and inert-atmosphere techniques stabilize intermediates. For example, ligand-exchange products in dichlorotin complexes can be trapped using coordinating solvents (e.g., THF) and analyzed via rapid-injection NMR .

Q. How does the choice of solvent and temperature impact the yield and purity of dichlorotin porphyrin complexes during synthesis?

Sulfolane’s high polarity and boiling point (285°C) facilitate ligand coordination at 170–200°C, suppressing side reactions. Lower temperatures (<150°C) result in incomplete metalation, while aprotic solvents like toluene reduce yields due to poor solubility .

Q. When encountering complex product mixtures in β-diketone reductions, what chromatographic or spectroscopic methods are most reliable for component resolution?

Sequential silica gel chromatography (hexane/EtOAc gradients) separates diols, unsaturated ketones, and cyclic ethers. GC-MS with electron ionization (EI) and NMR spectral deconvolution (e.g., DEPT-135 for carbons) resolve overlapping signals in multi-component mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.